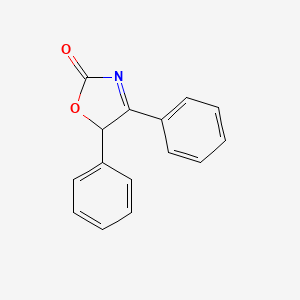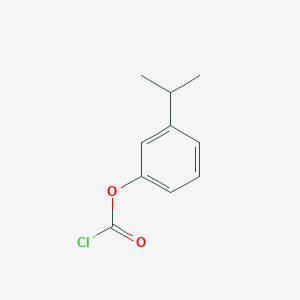
3-Isopropylphenyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropylphenyl carbonochloridate is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenyl carbonochloridate, where the phenyl ring is substituted with an isopropyl group at the third position. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isopropylphenyl carbonochloridate can be synthesized through the reaction of 3-isopropylphenol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows: [ \text{3-Isopropylphenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the continuous addition of phosgene to a solution of 3-isopropylphenol in an inert solvent, such as toluene, under controlled temperature conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropylphenyl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl carbon in this compound is highly electrophilic, making it susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of carbamates, esters, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-isopropylphenol and carbon dioxide.
Common Reagents and Conditions:
Amines: React with this compound to form carbamates.
Alcohols: React to form esters.
Thiols: React to form thiocarbonates.
Major Products:
Carbamates: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
Scientific Research Applications
3-Isopropylphenyl carbonochloridate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through carbamate formation.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.
Mechanism of Action
The mechanism of action of 3-isopropylphenyl carbonochloridate involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of carbamates, esters, and thiocarbonates, which have diverse applications in different fields.
Comparison with Similar Compounds
Phenyl carbonochloridate: Lacks the isopropyl group, making it less sterically hindered.
Benzyl carbonochloridate: Contains a benzyl group instead of an isopropyl group, affecting its reactivity and applications.
Uniqueness: 3-Isopropylphenyl carbonochloridate is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This makes it more selective in certain reactions compared to its analogs.
Properties
Molecular Formula |
C10H11ClO2 |
|---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(3-propan-2-ylphenyl) carbonochloridate |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)8-4-3-5-9(6-8)13-10(11)12/h3-7H,1-2H3 |
InChI Key |
CCEZRCFZNXFCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


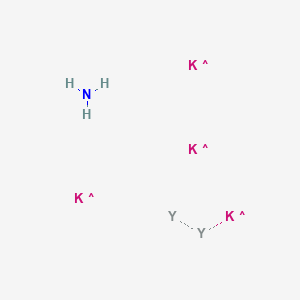
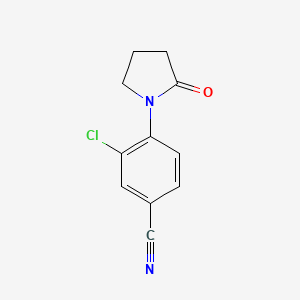





![1-{4-[3-Methyl-4-(propan-2-yl)phenoxy]phenyl}ethan-1-one](/img/structure/B12435129.png)
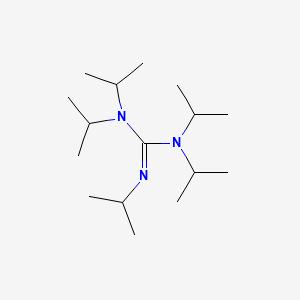



![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)
